N-[(2Z)-3-(2-methoxyethyl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-[1,1'-biphenyl]-4-carboxamide
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Overview
Description
Synthesis Analysis
This involves detailing the methods and conditions under which the compound can be synthesized. It may include the starting materials, reagents, catalysts, temperature, pressure, and other factors that affect the synthesis .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs .Physical and Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, refractive index, and various spectroscopic properties. It also includes studying the compound’s stability, reactivity, and other chemical characteristics .Scientific Research Applications
Antimicrobial and Antifungal Screening The synthesis and screening of compounds related to N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]-4-phenylbenzamide have demonstrated significant antimicrobial activity. A series of derivatives incorporating the thiazole ring have been investigated for their potential in combating bacterial and fungal infections. These studies suggest that the thiazole derivatives could provide valuable therapeutic options for microbial diseases, especially targeting bacterial and fungal pathogens (Desai, Rajpara, & Joshi, 2013).
Photodynamic Therapy for Cancer Treatment Research into new zinc phthalocyanine derivatives, substituted with groups related to the chemical structure of interest, highlights their potential in photodynamic therapy (PDT) for cancer treatment. These compounds exhibit high singlet oxygen quantum yields, a crucial property for the efficacy of PDT. Their photophysical and photochemical properties suggest significant potential as Type II photosensitizers in cancer therapy, offering a promising avenue for the treatment of various cancers (Pişkin, Canpolat, & Öztürk, 2020).
Anticonvulsant Agents and Benzodiazepine Receptor Agonism Developments in the synthesis of 4-thiazolidinone derivatives, as potential anticonvulsant agents, underline the therapeutic potential of compounds structurally related to N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]-4-phenylbenzamide. These compounds are designed to interact with benzodiazepine receptors, showing considerable anticonvulsant activity in preclinical models. Their pharmacological profile indicates that these novel compounds may offer benefits in treating convulsive disorders without impairing learning and memory, pointing to a significant therapeutic advantage (Faizi et al., 2017).
Optical, Thermal, and Biological Properties The synthesis and characterization of N-(1,3-benzothiazol-2-yl)-2-methoxybenzamide and its derivatives have been extensively studied for their optical, thermal, biological, and nonlinear optical (NLO) properties. Such compounds exhibit promising antibacterial and antifungal activities and demonstrate significant second harmonic generation (SHG) efficiency, making them potential candidates for various applications in material science and biological research (Prabukanthan et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]-4-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O4S2/c1-30-14-13-26-20-12-11-19(32(24,28)29)15-21(20)31-23(26)25-22(27)18-9-7-17(8-10-18)16-5-3-2-4-6-16/h2-12,15H,13-14H2,1H3,(H2,24,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXWREXXNWPNVBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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